molecular formula C8H13NOS B3284559 3-Amino-3-(3-methylthiophen-2-yl)propan-1-ol CAS No. 787615-15-0

3-Amino-3-(3-methylthiophen-2-yl)propan-1-ol

Cat. No.: B3284559
CAS No.: 787615-15-0
M. Wt: 171.26 g/mol
InChI Key: WIRLDGKQEBXDOF-UHFFFAOYSA-N
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Description

3-Amino-3-(3-methylthiophen-2-yl)propan-1-ol (CAS 1499064-47-9) is a chemical compound with the molecular formula C8H13NOS and a molecular weight of 171.26 g/mol . This compound features an amino alcohol structure linked to a 3-methylthiophene ring, a scaffold recognized in medicinal chemistry research. While specific biological data for this exact molecule is limited in the available literature, its core structure is highly relevant for investigating structure-activity relationships. The 3-methylthiophene moiety is a significant pharmacophore in neuropharmacology. For instance, research on structurally related compounds containing the 3-methylthiophen-2-yl group has identified derivatives with notable biological activity. Specifically, hybrid compounds featuring this ring system have demonstrated potent anticonvulsant and antinociceptive (pain-relieving) properties in preclinical models . One such derivative exhibited higher efficacy than reference drugs like valproic acid and ethosuximide in seizure models, and its mechanism is believed to involve the modulation of voltage-gated sodium and calcium channels . This amino alcohol serves as a versatile building block (synthon) for the synthesis of more complex molecules. Researchers can utilize it to develop novel hybrid compounds for pharmacological screening, particularly in central nervous system (CNS) drug discovery. The presence of both amino and hydroxyl functional groups makes it a suitable precursor for constructing complex heterocyclic systems, such as pyrrolidine-2,5-diones, which are frameworks of high interest in the search for new therapeutic agents . This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(3-methylthiophen-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-6-3-5-11-8(6)7(9)2-4-10/h3,5,7,10H,2,4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRLDGKQEBXDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901289464
Record name γ-Amino-3-methyl-2-thiophenepropanol
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Molecular Weight

171.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787615-15-0
Record name γ-Amino-3-methyl-2-thiophenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=787615-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name γ-Amino-3-methyl-2-thiophenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901289464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Amino 3 3 Methylthiophen 2 Yl Propan 1 Ol

Retrosynthetic Strategies and Key Disconnections

Retrosynthetic analysis of 3-Amino-3-(3-methylthiophen-2-yl)propan-1-ol reveals several logical disconnections. The primary bonds to consider for disconnection are the C-N bond and the C-C bonds of the propanol (B110389) backbone.

A primary retrosynthetic approach involves a disconnection at the C-N bond, which suggests a precursor β-amino ketone or a related derivative. This ketone could then be subjected to a reduction to furnish the target amino alcohol. This strategy is common for the synthesis of γ-amino alcohols. rsc.org

Another key disconnection can be made between the thiophene (B33073) ring and the 3-aminopropan-1-ol side chain. This would lead to a 3-methylthiophene (B123197) synthon and a suitable three-carbon chain with the required functional groups.

A third strategy involves the disconnection of the C-C bond between the carbon bearing the amino group and the adjacent methylene (B1212753) group. This points towards a Mannich-type reaction, a powerful tool for the formation of β-amino carbonyl compounds, which are versatile intermediates for γ-amino alcohols. researchgate.net

Conventional Multi-Step Synthesis Approaches

Based on the retrosynthetic analysis, several conventional multi-step synthesis routes can be proposed. These routes rely on well-established organic reactions, including functional group interconversions and key bond-forming reactions.

A plausible route to this compound involves the reduction of a suitable precursor containing a carbonyl or carboxyl group. For instance, a β-amino acid or its corresponding ester, such as ethyl 3-amino-3-(3-methylthiophen-2-yl)propanoate, could be reduced to the target γ-amino alcohol. The reduction of carboxylic acids and their esters to alcohols is a fundamental transformation in organic synthesis. google.com Reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. stackexchange.com Alternatively, safer and more selective reducing systems like NaBH₄/I₂ have been developed for the reduction of amino acids. stackexchange.com

The following table outlines a proposed functional group interconversion approach:

Precursor MoleculeReagent/CatalystProduct
3-Amino-3-(3-methylthiophen-2-yl)propanoic acidLiAlH₄ or NaBH₄/I₂This compound
Ethyl 3-amino-3-(3-methylthiophen-2-yl)propanoateLiAlH₄This compound
3-Amino-3-(3-methylthiophen-2-yl)propanalNaBH₄This compound

This is an interactive data table. You can sort and filter the data.

The construction of the carbon skeleton of this compound can be achieved through various bond-forming reactions.

Mannich Reaction: A highly convergent approach would be a Mannich-type reaction involving 2-acetyl-3-methylthiophene, formaldehyde, and a suitable amine. This reaction would yield a β-amino ketone, which can then be reduced to the target γ-amino alcohol. This strategy is employed in the synthesis of duloxetine, a related compound featuring a thiophene moiety. researchgate.net

Reductive Amination: Another viable strategy is the reductive amination of a β-hydroxy ketone. For example, 3-hydroxy-1-(3-methylthiophen-2-yl)propan-1-one could be reacted with an ammonia (B1221849) source in the presence of a reducing agent to form the desired amino alcohol. Stereoselective versions of this reaction are also known. organic-chemistry.org A similar approach has been described for the synthesis of 3-Amino-3-(thiophen-3-yl)propan-1-ol, which involves the reductive amination of 3-thiophenecarboxaldehyde (B150965) with 3-aminopropanol. evitachem.com

The following table summarizes potential bond-forming reactions:

Reaction TypeStarting MaterialsIntermediate/Product
Mannich Reaction2-Acetyl-3-methylthiophene, Formaldehyde, Amine3-Amino-1-(3-methylthiophen-2-yl)propan-1-one (intermediate)
Reductive Amination3-Hydroxy-1-(3-methylthiophen-2-yl)propan-1-one, Ammonia, Reducing AgentThis compound

This is an interactive data table. You can sort and filter the data.

Stereoselective and Asymmetric Synthesis of the Chemical Compound

Since the target molecule contains a stereocenter at the C3 position, the development of stereoselective and asymmetric synthetic methods is of high importance.

Chiral auxiliaries can be employed to control the stereochemistry of key bond-forming reactions. For instance, a chiral auxiliary attached to the nitrogen atom in a Mannich-type reaction could direct the facial selectivity of the addition to the enolate. Subsequent removal of the auxiliary would provide the enantiomerically enriched β-amino ketone, which can then be reduced to the desired chiral γ-amino alcohol.

Asymmetric catalysis offers a more efficient approach to enantiomerically pure compounds.

Metal-Catalyzed Asymmetric Hydrogenation: The asymmetric reduction of a β-amino ketone precursor is a well-established method for the synthesis of chiral γ-amino alcohols. rsc.org For example, ruthenium, rhodium, or iridium catalysts with chiral ligands can facilitate the enantioselective hydrogenation of the ketone functionality. rsc.org Specifically, Ir-catalyzed asymmetric transfer hydrogenation and Rh-catalyzed asymmetric hydrogenation have been successfully used for the synthesis of related γ-amino alcohols. rsc.org

Copper-Catalyzed Asymmetric Reactions: Copper-based catalytic systems have also been developed for the asymmetric synthesis of γ-amino alcohols, offering a versatile tool for creating chiral centers. nih.govresearchgate.net

The following table presents potential asymmetric catalytic approaches:

Asymmetric MethodPrecursorCatalyst System
Asymmetric Transfer Hydrogenation3-Amino-1-(3-methylthiophen-2-yl)propan-1-oneIr-based catalyst with a chiral ligand
Asymmetric Hydrogenation3-Amino-1-(3-methylthiophen-2-yl)propan-1-oneRh-based catalyst with a chiral ligand
Asymmetric Reductive Amination3-Hydroxy-1-(3-methylthiophen-2-yl)propan-1-oneChiral catalyst and a reducing agent

This is an interactive data table. You can sort and filter the data.

Biocatalytic Approaches (e.g., Enzymatic Reductions, Resolutions)

Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, offering high selectivity under mild reaction conditions. For the synthesis of chiral 3-amino-1-propanol derivatives, enzymatic reduction of the corresponding prochiral ketone is a prominent strategy.

Various microorganisms and isolated enzymes have been successfully employed for the asymmetric reduction of N-substituted-3-oxo-3-(thiophen-2-yl)propanamides and propanamines. These biocatalysts, which include carbonyl reductases and dehydrogenases, facilitate the stereospecific transfer of a hydride to the carbonyl group, yielding the desired enantiomer of the alcohol with high enantiomeric excess (ee).

One notable example involves the use of a carbonyl reductase from Rhodosporidium toruloides (RtSCR9), overexpressed in Escherichia coli, for the synthesis of (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol. researchgate.net This enzymatic system, coupled with a glucose dehydrogenase for cofactor regeneration, has demonstrated high efficiency and enantioselectivity. researchgate.net

Whole-cell biocatalysis offers a cost-effective alternative to using isolated enzymes. Strains of Saccharomyces cerevisiae, Candida tropicalis, and Rhodotorula glutinis have been shown to effectively reduce N-methyl-3-oxo-3-(thiophen-2-yl) propanamide to the corresponding (S)-alcohol with excellent conversion and enantioselectivity. nih.gov For instance, immobilized cells of Saccharomyces cerevisiae have been utilized to produce (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol with an optical purity of 99% ee and 100% conversion at a substrate concentration of 5 g/L. nih.gov

Another biocatalytic strategy is the kinetic resolution of racemic mixtures. Lipases are commonly used for this purpose, selectively acylating one enantiomer of a racemic alcohol, thereby allowing for the separation of the acylated and unacylated enantiomers. This method has been applied to the resolution of γ-azidoalcohols, which are precursors to the corresponding amino alcohols. researchgate.net

Biocatalyst Substrate Product Conversion (%) Enantiomeric Excess (ee, %)
Rhodosporidium toruloides (RtSCR9) in E. coli N,N-dimethyl-3-oxo-3-(2-thienyl)propan-1-amine (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propan-1-amine >95 >99.5
Rhodotorula glutinis (whole cells) N-methyl-3-oxo-3-(thiophen-2-yl) propanamide (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide >95 >99.5
Saccharomyces cerevisiae (immobilized cells) 3-N-methylamino-1-(2-thienyl)-1-propanone (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol 100 >99.0
Candida tropicalis PBR-2 N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine >80 >99

Diastereomeric Resolution and Enantiomeric Enrichment Techniques

Classical resolution via the formation of diastereomeric salts is a widely used and effective method for separating enantiomers on a large scale. This technique involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

For the resolution of (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol, (S)-mandelic acid has been successfully employed as a resolving agent. The diastereomeric salt of the (S)-amino alcohol with (S)-mandelic acid preferentially crystallizes from the solution, enabling the isolation of the desired enantiomer with high optical purity.

The table below summarizes the key aspects of diastereomeric resolution for a closely related analog.

Racemic Compound Resolving Agent Desired Enantiomer Key Process Feature
(±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol (S)-Mandelic Acid (S)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol Formation of a less soluble diastereomeric salt
(±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol (S)-Mandelic Acid (S)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol Resolution-Racemization-Recycle (RRR) for improved yield

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The successful transition of a synthetic route from the laboratory to an industrial scale hinges on the careful optimization of reaction conditions to maximize yield, purity, and cost-effectiveness. For the synthesis of this compound and its analogs, several parameters are critical.

In biocatalytic reductions, factors such as pH, temperature, substrate concentration, and cofactor regeneration efficiency must be fine-tuned. For the synthesis of (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae, the optimal conditions were found to be a pH of 6.0 and a temperature of 30°C. researchgate.net Product inhibition can be a significant issue in batch reactions; however, employing a continuous process with a membrane reactor can effectively remove the product and alleviate this inhibition, leading to improved productivity. researchgate.net

In the context of diastereomeric resolution, the choice of solvent, crystallization temperature, and the stoichiometry of the resolving agent are crucial for achieving high diastereomeric purity and yield. The RRR process, as mentioned earlier, is a prime example of process optimization that significantly enhances the efficiency of scalable synthesis by converting the unwanted enantiomer into the desired product.

The following table highlights key optimization parameters for the synthesis of related compounds.

Process Key Optimization Parameter Effect on Synthesis
Biocatalytic Reduction pH Affects enzyme activity and stability
Biocatalytic Reduction Temperature Influences reaction rate and enzyme stability
Biocatalytic Reduction Substrate Concentration High concentrations can lead to substrate or product inhibition
Biocatalytic Reduction Enzyme Immobilization Enhances reusability and process stability
Biocatalytic Reduction Continuous Process (Membrane Reactor) Overcomes product inhibition and increases productivity
Diastereomeric Resolution Solvent System Affects the differential solubility of diastereomeric salts
Diastereomeric Resolution Racemization of Undesired Enantiomer Enables recycling and improves overall yield (RRR process)

Chemical Reactivity and Derivatization of 3 Amino 3 3 Methylthiophen 2 Yl Propan 1 Ol

Transformations Involving the Amino Group

The primary amino group in 3-Amino-3-(3-methylthiophen-2-yl)propan-1-ol is a nucleophilic center and can participate in a variety of reactions common to primary amines.

The amino group readily undergoes nucleophilic acyl substitution with various acylating agents to form stable amide derivatives. This is one of the most common and efficient methods for the derivatization of primary amines. hud.ac.ukrsc.org The reaction typically involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of an acyl compound.

Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids (often activated with coupling agents). fishersci.it The reaction with acyl chlorides is particularly rapid and is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. hud.ac.ukfishersci.it This is often referred to as the Schotten-Baumann reaction. fishersci.it

The general scheme for the acylation of this compound is as follows:

With Acyl Chlorides: The reaction is typically vigorous and may require cooling. chemguide.co.uk The nucleophilic amine attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then eliminates a chloride ion to yield the amide. chemguide.co.uk

With Acid Anhydrides: Similar to acyl chlorides, acid anhydrides react with the amine to form amides. A base is also typically used to drive the reaction to completion. fishersci.it

With Carboxylic Acids: Direct reaction with carboxylic acids is generally not efficient due to the formation of an ammonium (B1175870) carboxylate salt. fishersci.it Therefore, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often employed to activate the carboxylic acid for amidation.

Acylating AgentReagents and ConditionsProduct Type
Acyl ChlorideAprotic solvent (e.g., DCM, THF), Base (e.g., Triethylamine, Pyridine), Room TemperatureN-Acyl derivative (Amide)
Acid AnhydrideAprotic solvent, BaseN-Acyl derivative (Amide)
Carboxylic AcidCoupling agent (e.g., DCC, EDC), Aprotic solventN-Acyl derivative (Amide)

The nitrogen atom of the primary amine can be alkylated to form secondary and tertiary amines. However, direct alkylation with alkyl halides can be difficult to control and often leads to a mixture of mono-, di-, and even quaternary ammonium salts. wikipedia.orgchemistrysteps.com

A more controlled and widely used method for the synthesis of secondary and tertiary amines is reductive amination. wikipedia.orgfrontiersin.orgmasterorganicchemistry.com This process involves the initial reaction of the primary amine with an aldehyde or a ketone to form an imine (or Schiff base) intermediate. wikipedia.orgjove.com This imine is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.comjove.com This one-pot reaction is highly efficient and avoids the issue of over-alkylation. masterorganicchemistry.com

Common reducing agents for reductive amination include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the carbonyl compound. masterorganicchemistry.comjove.com The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or dichloromethane, often under mildly acidic conditions to facilitate imine formation. wikipedia.orgjove.com

Carbonyl CompoundReducing AgentReagents and ConditionsProduct Type
Aldehyde (R'-CHO)Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)Methanol or Dichloromethane, Mildly acidic pHSecondary Amine
Ketone (R'-CO-R'')Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)Methanol or Dichloromethane, Mildly acidic pHSecondary Amine

Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orglibretexts.orgvedantu.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orgquora.com The reaction is typically acid-catalyzed and reversible. libretexts.orgresearchgate.net The optimal pH for Schiff base formation is generally around 5. libretexts.org

The formation of a Schiff base is an equilibrium process, and to drive the reaction to completion, water is often removed from the reaction mixture, for example, by using a Dean-Stark apparatus or a dehydrating agent. quora.com Schiff bases are important intermediates in organic synthesis and can be used in various subsequent reactions, including reduction to secondary amines (as in reductive amination) or as ligands in coordination chemistry. wikipedia.org

Carbonyl CompoundConditionsProduct Type
AldehydeAcid catalyst (e.g., acetic acid), Removal of waterSchiff Base (Aldimine)
KetoneAcid catalyst, Removal of waterSchiff Base (Ketimine)

In multi-step syntheses, it is often necessary to protect the amino group to prevent it from reacting with reagents intended for other parts of the molecule. libretexts.org A variety of protecting groups are available for primary amines. masterorganicchemistry.com The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal.

Common protecting groups for amines include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc)2O, the Boc group is stable to a wide range of conditions but can be easily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comnih.gov Due to the higher nucleophilicity of the amine, selective protection in the presence of a hydroxyl group is generally feasible. researchgate.net

Carbobenzyloxy (Cbz or Z): Introduced using benzyl (B1604629) chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. masterorganicchemistry.comnih.gov

9-Fluorenylmethyloxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu, the Fmoc group is stable to acidic conditions but is readily cleaved by bases such as piperidine. nih.gov

The selection of a protecting group allows for orthogonal protection strategies, where different protecting groups can be removed under distinct conditions without affecting each other. nih.gov

Protecting GroupReagent for ProtectionConditions for Deprotection
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate ((Boc)2O)Strong acid (e.g., Trifluoroacetic acid)
Carbobenzyloxy (Cbz)Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (H2, Pd/C)
9-Fluorenylmethyloxycarbonyl (Fmoc)Fmoc-Cl or Fmoc-OSuBase (e.g., Piperidine)

Transformations Involving the Hydroxyl Group

The primary hydroxyl group in this compound can undergo reactions typical of primary alcohols, such as esterification and etherification. However, the presence of the basic amino group can sometimes complicate these transformations, potentially requiring its protection beforehand.

Esterification: The hydroxyl group can be converted to an ester by reaction with a carboxylic acid or its derivatives. The direct reaction with a carboxylic acid, known as Fischer esterification, requires an acid catalyst and is a reversible process. libretexts.org Given the presence of the basic amino group, which would be protonated under these conditions, this method may not be ideal without prior protection of the amine. A more suitable approach would be to use more reactive acylating agents like acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base.

Etherification: The formation of an ether from the hydroxyl group generally involves converting it into a better leaving group or using a strong base to form an alkoxide, which then reacts with an alkyl halide (Williamson ether synthesis). Selective etherification of the hydroxyl group in the presence of a primary amine can be challenging, as the amine can also be alkylated. google.comgoogle.com One strategy to achieve selective O-alkylation is to first deprotonate the hydroxyl group with a strong base to form the more nucleophilic alkoxide, followed by reaction with an alkylating agent. google.com

Reaction TypeReagents and ConditionsProduct Type
EsterificationAcyl chloride or Acid anhydride, Base (e.g., Pyridine)Ester
EtherificationStrong base (e.g., NaH), Alkyl halide (R-X)Ether

Oxidation Reactions to Carbonyls or Carboxylic Acids

The primary alcohol moiety of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, will typically halt the oxidation at the aldehyde stage, affording 3-amino-3-(3-methylthiophen-2-yl)propanal. More potent oxidizing agents, including potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will further oxidize the alcohol to the corresponding carboxylic acid, 3-amino-3-(3-methylthiophen-2-yl)propanoic acid. It is crucial to consider the potential for the amino group to interfere with or be sensitive to the oxidizing conditions, often necessitating the use of a protecting group for the amine to achieve the desired transformation cleanly.

Oxidizing AgentProductTypical Conditions
Pyridinium chlorochromate (PCC)3-Amino-3-(3-methylthiophen-2-yl)propanalDichloromethane (DCM), Room Temperature
Dess-Martin periodinane3-Amino-3-(3-methylthiophen-2-yl)propanalDichloromethane (DCM), Room Temperature
Potassium permanganate (KMnO4)3-Amino-3-(3-methylthiophen-2-yl)propanoic acidBasic aqueous solution, Heat
Chromic acid (H2CrO4)3-Amino-3-(3-methylthiophen-2-yl)propanoic acidAcetone, 0 °C to Room Temperature

Reduction of the Hydroxyl Group

The hydroxyl group of this compound can be removed through a two-step reduction process. The first step typically involves the conversion of the alcohol into a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine. The resulting sulfonate ester can then be reduced to the corresponding alkane, 3-amino-3-(3-methylthiophen-2-yl)propane, using a strong reducing agent like lithium aluminum hydride (LiAlH4).

Reagent SequenceIntermediateFinal Product
1. TsCl, Pyridine; 2. LiAlH43-Amino-3-(3-methylthiophen-2-yl)propyl tosylate3-Amino-3-(3-methylthiophen-2-yl)propane
1. MsCl, Et3N; 2. LiAlH43-Amino-3-(3-methylthiophen-2-yl)propyl mesylate3-Amino-3-(3-methylthiophen-2-yl)propane

Chemical Modifications of the Thiophene (B33073) Ring System

The 3-methylthiophene (B123197) ring in the molecule is susceptible to a variety of modifications, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These transformations allow for the introduction of diverse functionalities onto the aromatic core.

Electrophilic Aromatic Substitutions (e.g., Halogenation, Nitration)

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. wikipedia.org The directing effects of the existing substituents, the 3-methyl group and the 3-aminopropan-1-ol side chain at the 2-position, will influence the position of the incoming electrophile. Generally, the 5-position of the thiophene ring is the most activated and sterically accessible site for substitution.

Halogenation: Reaction with electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a bromine or chlorine atom, respectively, at the 5-position.

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the electrophile. This typically results in the introduction of a nitro group at the 5-position.

ReactionReagentProduct
BrominationN-Bromosuccinimide (NBS)3-Amino-3-(5-bromo-3-methylthiophen-2-yl)propan-1-ol
ChlorinationN-Chlorosuccinimide (NCS)3-Amino-3-(5-chloro-3-methylthiophen-2-yl)propan-1-ol
NitrationHNO3, H2SO43-Amino-3-(3-methyl-5-nitrothiophen-2-yl)propan-1-ol

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi)

To participate in metal-catalyzed cross-coupling reactions, the thiophene ring of this compound must first be functionalized with a suitable leaving group, typically a halide (Br or I) or a triflate. This is usually achieved via electrophilic halogenation as described above. The resulting halo- or triflate-substituted derivative can then be coupled with a variety of organometallic reagents.

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of the thiophene halide with an organoboron compound, such as a boronic acid or ester. tandfonline.comresearchgate.nettandfonline.comresearchgate.net This is a versatile method for forming carbon-carbon bonds.

Stille Coupling: In a Stille coupling, the thiophene halide is reacted with an organotin compound in the presence of a palladium catalyst.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the thiophene halide, also catalyzed by a palladium or nickel complex.

These reactions provide powerful tools for elaborating the structure of the molecule by introducing new aryl, vinyl, or alkyl groups onto the thiophene ring.

Coupling ReactionThiophene SubstrateCoupling PartnerCatalystProduct Example
Suzuki3-Amino-3-(5-bromo-3-methylthiophen-2-yl)propan-1-olPhenylboronic acidPd(PPh3)43-Amino-3-(3-methyl-5-phenylthiophen-2-yl)propan-1-ol
Stille3-Amino-3-(5-bromo-3-methylthiophen-2-yl)propan-1-olTributyl(vinyl)stannanePd(PPh3)43-Amino-3-(3-methyl-5-vinylthiophen-2-yl)propan-1-ol
Negishi3-Amino-3-(5-bromo-3-methylthiophen-2-yl)propan-1-olPhenylzinc chloridePd(PPh3)43-Amino-3-(3-methyl-5-phenylthiophen-2-yl)propan-1-ol

Lithiation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. In the context of 3-methylthiophene, lithiation with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can selectively deprotonate the 5-position. nih.gov The resulting lithiated thiophene is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups.

The amino and hydroxyl groups in this compound would need to be protected prior to lithiation to prevent them from reacting with the strong base. Once the lithiated species is formed, it can be quenched with various electrophiles.

ElectrophileReagentProduct (after deprotection)
Carbon dioxideCO22-(1-Amino-3-hydroxypropyl)-4-methylthiophene-5-carboxylic acid
AldehydeR-CHO3-Amino-3-(5-(1-hydroxyalkyl)-3-methylthiophen-2-yl)propan-1-ol
Alkyl halideR-X3-Amino-3-(5-alkyl-3-methylthiophen-2-yl)propan-1-ol

Cyclization and Ring-Forming Reactions Utilizing the Compound as a Precursor

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it a valuable precursor for the synthesis of various heterocyclic systems. These intramolecular cyclization reactions can lead to the formation of five, six, or seven-membered rings containing nitrogen and potentially oxygen.

For example, reaction with a suitable dielectrophile can lead to the formation of a new ring fused to or pendant from the thiophene core. Alternatively, intramolecular condensation between the amino and hydroxyl groups, or reactions involving both functional groups with an external reagent, can lead to the formation of novel heterocyclic structures. The specific outcome of these reactions will be highly dependent on the reagents and conditions employed. For instance, reaction with phosgene (B1210022) or a phosgene equivalent could lead to the formation of a cyclic carbamate. Similarly, reaction with a dicarbonyl compound could result in the formation of a nitrogen-containing heterocycle.

Advanced Spectroscopic and Structural Elucidation Methods for the Chemical Compound

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 3-Amino-3-(3-methylthiophen-2-yl)propan-1-ol in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the precise assignment of all proton and carbon signals and establishes the connectivity of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and multiplicity of each proton. The aromatic protons on the thiophene (B33073) ring are expected to appear as distinct signals, with their coupling constants providing information about their relative positions. The methyl group on the thiophene ring would present as a singlet. The protons of the propanol (B110389) chain, including the chiral center, would exhibit complex splitting patterns, which can be resolved using higher field strengths.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The chemical shifts of the carbon atoms in the thiophene ring are indicative of their electronic environment, while the signals for the propanol chain carbons confirm the backbone of the molecule.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships, allowing for the tracing of the proton network within the propanol chain and the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the thiophene ring, the methyl group, and the propanol side chain.

A representative, though hypothetical, data table of expected NMR shifts is presented below. Actual experimental values may vary based on the solvent and other experimental conditions.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
Thiophene-CH6.8 - 7.2125 - 130Propanol-CH, Thiophene-C(CH₃)
Thiophene-C(CH₃)---138 - 142Thiophene-CH, CH₃
Thiophene-C(propanol)---145 - 150Propanol-CH, Thiophene-CH
CH₃2.2 - 2.514 - 18Thiophene-C(CH₃), Thiophene-CH
CH(NH₂)4.0 - 4.350 - 55CH₂, OH, Thiophene-C
CH₂1.8 - 2.135 - 40CH(NH₂), CH₂OH
CH₂OH3.6 - 3.960 - 65CH₂, OH
NH₂1.5 - 3.0 (broad)---CH(NH₂)
OH2.0 - 4.0 (broad)---CH₂OH

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3300-3500 cm⁻¹), the N-H stretches of the primary amine (two sharp bands in the region of 3300-3400 cm⁻¹), C-H stretches of the alkyl and aromatic groups (around 2850-3100 cm⁻¹), and C-S stretching vibrations of the thiophene ring (typically in the fingerprint region).

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the symmetric vibrations and non-polar bonds. The C=C and C-S vibrations of the thiophene ring are expected to give rise to strong Raman signals.

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
O-H (alcohol)3300-3500 (broad)Weak
N-H (amine)3300-3400 (two sharp bands)Moderate
C-H (aromatic)3000-3100Strong
C-H (aliphatic)2850-2960Strong
C=C (thiophene)1400-1600Strong
C-S (thiophene)600-800Moderate

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information.

Common fragmentation pathways would likely involve the loss of small, stable molecules such as water (from the alcohol), ammonia (B1221849) (from the amine), or cleavage of the propanol side chain. The fragmentation of the thiophene ring would also produce characteristic ions.

Technique Information Obtained Expected m/z Values (Illustrative)
Electrospray Ionization (ESI)Molecular ion [M+H]⁺172.0847
High-Resolution MS (HRMS)Exact mass and molecular formula172.0847 (for C₈H₁₄NOS⁺)
Tandem MS (MS/MS)Fragmentation pattern[M+H - H₂O]⁺, [M+H - NH₃]⁺, fragments from side-chain cleavage

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

For a crystalline sample of this compound, single-crystal X-ray crystallography is the definitive method for determining its three-dimensional structure in the solid state. This technique can unambiguously establish the absolute stereochemistry of the chiral center at the third position of the propanol chain, which is crucial for its biological activity. Furthermore, it provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Chiral Chromatographic Techniques (e.g., HPLC, GC) for Enantiomeric Purity Assessment

Since this compound contains a chiral center, it can exist as a pair of enantiomers. Chiral chromatographic techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase, are essential for separating and quantifying these enantiomers. This analysis is critical for determining the enantiomeric purity (or enantiomeric excess) of a synthesized sample, which is a key parameter in the development of chiral pharmaceutical compounds. The choice of the chiral stationary phase and the mobile phase is optimized to achieve baseline separation of the two enantiomers.

Technique Stationary Phase Type Purpose
Chiral HPLCPolysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)Separation and quantification of enantiomers
Chiral GCCyclodextrin-basedSeparation of volatile derivatives of the enantiomers

Theoretical and Computational Investigations of 3 Amino 3 3 Methylthiophen 2 Yl Propan 1 Ol

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in determining the ground-state geometry and various electronic properties by approximating the electron density.

Conformational Analysis and Energy Landscapes

The conformational landscape of 3-Amino-3-(3-methylthiophen-2-yl)propan-1-ol is determined by the rotational freedom around its single bonds. Key dihedral angles, particularly those involving the thiophene (B33073) ring, the propanol (B110389) backbone, and the amino group, dictate the molecule's three-dimensional shape. A thorough conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy to identify stable conformers and the energy barriers between them.

The resulting potential energy surface would likely reveal several low-energy conformers. Intramolecular hydrogen bonding between the hydroxyl and amino groups is a probable stabilizing interaction in many of these conformations. The steric hindrance from the methyl group on the thiophene ring would also play a significant role in defining the preferred geometries.

Table 1: Hypothetical Relative Energies of Postulated Conformers of this compound

Conformer Dihedral Angle (C-C-C-N) Dihedral Angle (C-C-O-H) Relative Energy (kcal/mol)
A (Global Minimum) gauche (~60°) anti (~180°) 0.00
B anti (180°) gauche (60°) 1.25

| C | gauche (-60°) | gauche (-60°) | 2.50 |

Note: This table is illustrative and not based on published data for the specific compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the nitrogen atom of the amino group, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the propanol backbone and the thiophene ring, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. Computational studies on thiophene derivatives often focus on how substituents affect these orbital energies. researchgate.netsemanticscholar.org

Table 2: Predicted Frontier Molecular Orbital Energies for a Representative Thiophene Amino Alcohol

Molecular Orbital Energy (eV)
HOMO -5.8
LUMO 1.5

| HOMO-LUMO Gap | 7.3 |

Note: These values are representative for a similar class of compounds and are not specific to this compound.

Electrostatic Potential Surface (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In the MEP of this compound, regions of negative potential (typically colored red) would be expected around the electronegative oxygen and nitrogen atoms, as well as the sulfur atom in the thiophene ring. These areas are prone to electrophilic attack. Regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms of the amino and hydroxyl groups, indicating sites for nucleophilic interaction.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility

While DFT calculations provide insights into static molecular structures, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and reveal the dynamic interplay of different conformations.

An MD simulation of this compound in a solvent, such as water, would illustrate the flexibility of the propanol chain and the rotational dynamics of the thiophene ring. Such simulations are instrumental in understanding how the molecule behaves in a realistic environment and can provide insights into its interactions with other molecules. Studies on related thiophene polymers have utilized MD simulations to understand analyte interactions. researchgate.netmdpi.com

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry methods can predict various spectroscopic properties, which can then be compared with experimental data for structure validation.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. The predicted shifts for the protons and carbons in this compound would be influenced by the local electronic environment of each nucleus. For instance, the protons on the thiophene ring would have characteristic shifts due to the ring's aromaticity. Machine learning and quantum mechanical approaches are often employed for accurate NMR shift predictions. mdpi.comliverpool.ac.uk

Vibrational Frequencies: The infrared (IR) spectrum of the molecule can be simulated by calculating its vibrational frequencies. Specific peaks in the calculated spectrum would correspond to the stretching and bending modes of the O-H, N-H, C-H, C-O, C-N, and C-S bonds, as well as the vibrations of the thiophene ring.

Quantum Chemical Characterization of Reaction Mechanisms and Transition States

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures and calculate the activation energies. For this compound, one could investigate the mechanisms of its synthesis or its potential reactions. For example, the reaction pathways for the formation of this molecule from its precursors could be computationally explored to understand the stereoselectivity and reaction kinetics. Such studies often involve locating the transition state geometries and using methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm the connection between reactants, transition state, and products.

Analysis of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The spatial arrangement and physicochemical properties of this compound are significantly influenced by a variety of non-covalent intra- and intermolecular interactions. These forces, including hydrogen bonding and π-stacking, dictate the molecule's conformation, crystal packing, and potential interactions with biological targets. Computational and theoretical investigations, drawing parallels from studies on similar molecular structures, provide a framework for understanding these crucial interactions.

Intramolecular Interactions

The flexible propanol side chain of this compound allows for the formation of intramolecular hydrogen bonds, which can significantly stabilize specific conformations of the molecule. The primary intramolecular interaction anticipated is a hydrogen bond between the hydroxyl (-OH) group and the amino (-NH2) group.

In a likely gauche conformation of the carbon backbone, the terminal hydroxyl group can act as a proton donor, forming a hydrogen bond with the lone pair of electrons on the nitrogen atom of the amino group (O-H···N). This interaction would result in the formation of a stable six-membered pseudo-ring structure. The formation of such intramolecular hydrogen bonds is a well-documented phenomenon in amino alcohols and contributes to their conformational preferences. nih.govnih.gov Conversely, a weaker intramolecular hydrogen bond where an N-H group acts as the donor and the hydroxyl oxygen as the acceptor (N-H···O) is also possible, though generally less favorable. The presence of these intramolecular hydrogen bonds can enhance molecular planarity and stability. nih.gov

Intermolecular Interactions

In the solid state or in concentrated solutions, intermolecular forces play a dominant role in the aggregation of this compound molecules. These interactions are critical for understanding the material's bulk properties.

Hydrogen Bonding: While intramolecular hydrogen bonds may predominate, the amino and hydroxyl groups also possess the capacity for robust intermolecular hydrogen bonding. Molecules can form extensive networks where the hydroxyl group of one molecule donates a proton to the amino group of a neighboring molecule, and vice versa. This can lead to the formation of dimeric structures or extended one-, two-, or three-dimensional networks. bohrium.com The sulfur atom within the thiophene ring can also act as a weak hydrogen bond acceptor, further contributing to the stability of the crystal lattice.

The table below summarizes the potential non-covalent interactions involving this compound, based on theoretical considerations and studies of analogous compounds.

Interaction TypeInteracting GroupsDescription
Intramolecular
Hydrogen Bond-OH (donor) and -NH2 (acceptor)Likely to be the most significant intramolecular interaction, leading to a stable six-membered pseudo-ring.
Hydrogen Bond-NH2 (donor) and -OH (acceptor)A weaker, but possible, alternative intramolecular hydrogen bond.
Intermolecular
Hydrogen Bond-OH and -NH2 groupsFormation of extensive networks between molecules, contributing significantly to crystal packing and bulk properties.
π-Stacking3-methylthiophene (B123197) ringsParallel-displaced or T-shaped stacking, driven by dispersion forces, contributing to crystal stability. nih.govnih.gov
Other Weak InteractionsC-H···S, C-H···πWeaker interactions involving the thiophene ring and the alkyl chain that further stabilize the molecular packing. rsc.org

Applications in Chemical Synthesis and Materials Science

Utility as a Chiral Building Block in Asymmetric Synthesis

Chiral molecules, which exist in non-superimposable mirror-image forms (enantiomers), are fundamental to the pharmaceutical and fine chemical industries, as different enantiomers can have vastly different biological activities. yale.edu Molecules like 3-Amino-3-(3-methylthiophen-2-yl)propan-1-ol, which possess a defined stereocenter, are valuable as chiral building blocks. nih.govsigmaaldrich.com

When resolved into its pure (R) or (S) enantiomers, this compound can be incorporated into larger molecules, transferring its chirality and controlling the stereochemical outcome of a synthesis. The 1,3-amino alcohol is a common structural motif in many biologically active compounds. Therefore, enantiomerically pure this compound could serve as a key starting material for the synthesis of complex chiral targets, ensuring the final product has the desired three-dimensional structure.

Intermediate in the Preparation of Complex Organic Molecules

The bifunctional nature of this compound makes it a versatile intermediate for constructing more complex molecular frameworks. The primary amine and primary alcohol can be selectively protected and reacted, allowing for a stepwise and controlled elaboration of the molecular structure.

For instance, the amine group can be acylated to form an amide, while the alcohol can be oxidized to an aldehyde or carboxylic acid. The thiophene (B33073) ring itself can undergo electrophilic substitution reactions, allowing for further functionalization. nih.gov This multi-faceted reactivity enables its use in the synthesis of diverse structures. A closely related compound, (1S)-3-methylamino-1-(2-thienyl)propan-1-ol, is a known key intermediate in the synthesis of the antidepressant Duloxetine, highlighting the utility of this class of compounds in pharmaceutical manufacturing. google.com

Ligand Precursor for Catalytic Systems (e.g., Asymmetric Catalysis)

Chiral ligands are essential components of catalysts used in asymmetric synthesis, a field focused on selectively producing one enantiomer of a chiral product. The 1,3-amino alcohol structure is a well-established scaffold for creating effective chiral ligands.

The nitrogen of the amino group and the oxygen of the alcohol group in this compound can coordinate to a metal center, forming a stable chelate ring. By modifying the amine or alcohol (e.g., by adding bulky substituents), the steric and electronic properties of the resulting metal complex can be fine-tuned. When a pure enantiomer of the compound is used, it creates a chiral environment around the metal catalyst. This chiral pocket can direct an incoming substrate, leading to the preferential formation of one enantiomer in the product, a process critical for producing enantiomerically pure drugs.

Exploration in Polymer and Advanced Material Development (e.g., Conducting Polymers)

The thiophene ring is a cornerstone of materials science, particularly in the field of conducting polymers. acs.org Polythiophenes and their derivatives are studied for their electronic properties and applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org

The this compound molecule could be utilized in polymer science in several ways:

Functional Side Chains: The molecule can be attached as a side chain to a polymer backbone. The functional amino and alcohol groups could then be used to modify the polymer's properties, such as solubility, or to act as sensors by binding to specific analytes.

Monomer for Novel Polymers: The bifunctional nature of the molecule allows it to act as a monomer. For example, it could be polymerized with dicarboxylic acids to form poly(ester-amide)s. The incorporation of the thiophene ring into the polymer backbone could impart unique electronic or physical properties to the resulting material. psu.edu The development of polymers containing thiophene trimers and other derivatives is an active area of research for biological and materials applications. mdpi.com

Future Research Directions and Emerging Opportunities

Development of More Efficient and Greener Synthetic Protocols

The demand for environmentally benign and economically viable chemical processes is a major driver of contemporary research. Future efforts in the synthesis of 3-Amino-3-(3-methylthiophen-2-yl)propan-1-ol will likely focus on protocols that improve yield, reduce waste, and utilize less hazardous materials.

Key research areas include:

Biocatalysis and Enzymatic Synthesis: The use of whole-cell biocatalysts, such as Saccharomyces cerevisiae, has already been shown to be effective for the stereoselective synthesis of related thiophene-propanolamine derivatives. researchgate.net Future work could expand the library of screened microorganisms and isolated enzymes to identify catalysts with higher efficiency and selectivity for the specific 3-methylthiophen-2-yl substrate. This approach offers mild reaction conditions and high enantioselectivity, aligning with green chemistry principles.

Catalytic Hydrogenation: Asymmetric hydrogenation of ketone precursors is a powerful method for producing chiral alcohols. researchgate.net Research into novel, highly efficient, and recyclable catalysts, potentially based on earth-abundant metals, could significantly improve the sustainability of the synthesis. researchgate.net

Waste Reduction and Atom Economy: Developing synthetic routes that maximize the incorporation of starting materials into the final product (high atom economy) is crucial. This involves moving away from stoichiometric reagents in favor of catalytic processes. researchgate.net

Research DirectionApproachPotential Advantages
Greener Synthesis Biocatalysis using immobilized enzymes or whole cells.High enantioselectivity, mild reaction conditions, reduced environmental impact. researchgate.net
Process Efficiency Development of novel asymmetric hydrogenation catalysts.Increased yields, improved process efficiency, potential for catalyst recycling. researchgate.net
Sustainability Designing routes with high atom economy.Minimization of chemical waste, lower production costs.

Investigation of Novel Chemical Transformations and Reaction Pathways

The unique combination of a primary amine, a primary alcohol, and a substituted thiophene (B33073) ring makes this compound a versatile building block for further chemical modification. Exploring its reactivity is key to unlocking new derivatives and applications.

Future investigations could focus on:

Selective Functionalization: Developing methods to selectively react with either the amino or hydroxyl group would enable the creation of a diverse range of derivatives. For instance, the hydroxyl group can be oxidized to a carbonyl, while the amino group can undergo various C-N bond-forming reactions. evitachem.com

Thiophene Ring Modifications: The thiophene ring itself is amenable to electrophilic substitution reactions, allowing for the introduction of further functional groups that can tune the molecule's electronic and steric properties. evitachem.com

Hybrid Compound Synthesis: Using the compound as a scaffold to synthesize hybrid molecules that combine the thiophene-propanolamine core with other pharmacologically or materially relevant moieties. nih.govnih.gov This approach has been successful in creating new potential anticonvulsant agents from related thiophene derivatives. nih.govnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. The integration of continuous-flow processes for the synthesis of this compound and its derivatives is a promising research avenue.

Key opportunities include:

Improved Safety and Control: Many synthetic steps, such as hydrogenations or reactions involving hazardous reagents, can be performed more safely in a continuous-flow reactor due to the small reaction volumes and superior temperature control. rsc.org

Increased Productivity: Continuous processing can significantly shorten reaction times and increase throughput compared to batch methods. rsc.orguc.pt For example, the synthesis of other nitrogen-containing compounds has seen reaction times reduced to a third of that required for batch operations. rsc.org

Multi-step Synthesis: Automated platforms can link multiple flow reactors in sequence to perform multi-step syntheses without the need for isolating intermediates, streamlining the production of complex molecules. uc.pt

TechnologyApplication in SynthesisKey Benefits
Flow Chemistry Continuous synthesis of the target compound and its derivatives.Enhanced safety, better process control, reduced reaction times, increased productivity. rsc.org
Automated Platforms Sequential multi-step reactions for creating complex molecules.Streamlined workflow, reduced manual handling, high-throughput screening of reaction conditions. uc.pt

Advanced Computational Design for Property Prediction and Targeted Synthesis

In silico methods are becoming indispensable in modern chemical research. Applying computational chemistry to this compound can accelerate the discovery of new derivatives with desired properties.

Future research should leverage:

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. researchgate.net This knowledge can guide the design of new reactions and molecules.

Molecular Docking and Simulation: For therapeutic applications, molecular docking can predict how derivatives might interact with biological targets. This has been used to evaluate other thiophene-containing compounds as potential enzyme inhibitors. mdpi.com

ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize the synthesis of compounds with favorable drug-like profiles. researchgate.net

Exploration of New Applications in Non-Therapeutic Chemical Disciplines

While many thiophene derivatives are explored for their biological activity, the unique structure of this compound makes it a candidate for applications in materials science and other chemical fields.

Potential areas for exploration include:

Polymer Chemistry: The amino and hydroxyl groups can serve as reactive sites for polymerization. Derivatives could be incorporated into polyamides, polyurethanes, or polyesters to create materials with novel thermal, optical, or mechanical properties. The thiophene ring, known for its electronic properties, could be used to develop conductive polymers.

Corrosion Inhibitors: Amine and sulfur-containing organic molecules are often effective corrosion inhibitors for metals. The compound could be investigated for its ability to form a protective layer on metal surfaces.

Ligands in Coordination Chemistry: The nitrogen and oxygen atoms can act as ligands, coordinating with metal ions to form novel metal-organic complexes. These complexes could have applications in catalysis or as functional materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-3-(3-methylthiophen-2-yl)propan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nitro group reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) on a precursor like 3-(3-methylthiophen-2-yl)-2-nitropropene. For scalable production, catalytic hydrogenation with Pd/C under H₂ pressure is preferred . Optimization involves monitoring reaction time, temperature (typically 0–25°C for NaBH₄), and stoichiometric ratios. Intermediate purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high yields (>70%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of techniques:

  • NMR spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR, focusing on thiophene proton signals (δ 6.5–7.5 ppm) and methyl group splitting patterns .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₉H₁₄NOS).
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What are the critical safety considerations when handling this compound?

  • Methodological Answer : The compound exhibits acute oral toxicity (H302) and causes skin/eye irritation (H315/H319). Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid dust formation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) or MD simulations (GROMACS) to model interactions. The amino group forms hydrogen bonds with active-site residues (e.g., Asp/Glu in enzymes), while the methylthiophene moiety engages in π-π stacking or hydrophobic interactions. Validate predictions with SPR or ITC binding assays .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR shifts may arise from tautomerism or solvent effects. Use deuterated solvents (DMSO-d₆, CDCl₃) for consistency. For ambiguous NOESY/ROESY correlations, compare with X-ray crystallography data (SHELX refinement) . If crystallography is impractical, DFT calculations (Gaussian 09) simulate optimized geometries and NMR chemical shifts .

Q. How can researchers optimize enantiomeric purity for chiral derivatives?

  • Methodological Answer : Chiral HPLC (Chiralpak IA/IB column) separates enantiomers. Asymmetric synthesis via chiral catalysts (e.g., Ru-BINAP for hydrogenation) achieves >99% ee. For racemic mixtures, diastereomeric salt formation with tartaric acid derivatives enhances resolution .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

  • Methodological Answer : The compound’s flexible side chain and low melting point complicate single-crystal growth. Use slow evaporation in polar solvents (ethanol/water) at 4°C. For SHELX refinement, high-resolution data (≤1.0 Å) and TWIN/BASF commands mitigate twinning issues. Hydrogen bonding networks (N–H⋯O) stabilize the lattice .

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3-Amino-3-(3-methylthiophen-2-yl)propan-1-ol

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